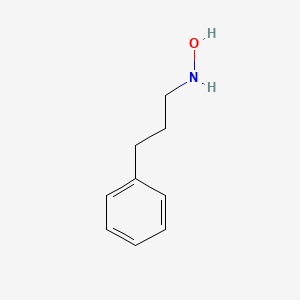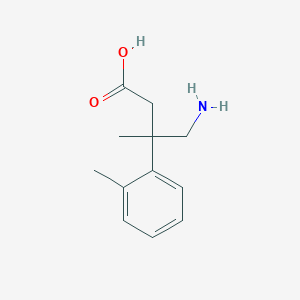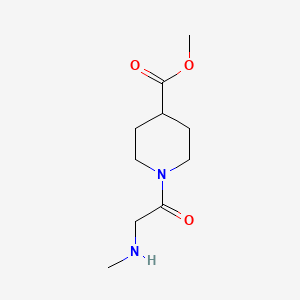
Benzenepropanamine, N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamine, N-hydroxy- is an organic compound that features a benzene ring attached to a propanamine chain with an N-hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-hydroxy- typically involves the reaction of benzenepropanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-hydroxy derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of Benzenepropanamine, N-hydroxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Oxidation: Benzenepropanamine, N-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Corresponding amines.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepropanamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenepropanamine, N-hydroxy- involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzenepropanamine
- N-hydroxybenzylamine
- N-hydroxyphenethylamine
Comparison: Benzenepropanamine, N-hydroxy- is unique due to the presence of the N-hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the N-hydroxy group enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to Benzenepropanamine .
Eigenschaften
CAS-Nummer |
79204-89-0 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-(3-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI-Schlüssel |
FTEKLZONWYPLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















